1-(2-Methyl-1H-benzo[d]imidazol-5-yl)urea
Description
Structure
3D Structure
Properties
CAS No. |
72550-37-9 |
|---|---|
Molecular Formula |
C9H10N4O |
Molecular Weight |
190.20 g/mol |
IUPAC Name |
(2-methyl-3H-benzimidazol-5-yl)urea |
InChI |
InChI=1S/C9H10N4O/c1-5-11-7-3-2-6(13-9(10)14)4-8(7)12-5/h2-4H,1H3,(H,11,12)(H3,10,13,14) |
InChI Key |
NQZSFLUYIKRXSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2)NC(=O)N |
Origin of Product |
United States |
Investigation of Biological Activity and Mechanistic Insights for 1 2 Methyl 1h Benzo D Imidazol 5 Yl Urea
Molecular Target Identification and Validation Strategies
Identification of Relevant Biological Targets
No information is available in the public domain regarding the identification of biological targets for 1-(2-Methyl-1H-benzo[d]imidazol-5-yl)urea .
Experimental and Computational Validation of Target Engagement
There are no published experimental or computational studies validating the engagement of This compound with any biological target.
Preclinical Biological Evaluation Methodologies
Development and Implementation of In Vitro Assays
No in vitro assays have been reported for the evaluation of the biological activity of This compound .
Utilization of In Vivo Preclinical Models for Activity Assessment
There are no records of in vivo preclinical studies conducted to assess the activity of This compound .
Mechanistic Studies of Biological Action at the Molecular and Cellular Level
The molecular and cellular mechanisms of action for This compound have not been elucidated in any published research.
Elucidation of Specific Molecular Mechanisms
Research into benzimidazole-urea derivatives has uncovered several key molecular mechanisms through which these compounds may exert their therapeutic effects. These mechanisms often involve direct interaction with crucial cellular enzymes and proteins.
One of the primary mechanisms identified for this class of compounds is the inhibition of protein kinases. Heterocyclic urea (B33335) derivatives are recognized for their potent inhibitory activity against various kinases, such as receptor tyrosine kinases (RTKs) and raf kinases, which are pivotal in tumorigenesis signaling pathways. nih.gov Another significant molecular target is tubulin. Aromatic urea derivatives, and specifically some benzimidazole (B57391) hybrids, have been shown to act as tubulin polymerization inhibitors. nih.govresearchgate.net By binding to β-tubulin, these compounds disrupt the formation of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis. researchgate.net
Furthermore, investigations into novel benzimidazole derivatives have identified human topoisomerase I (Hu Topo I) as a probable target. nih.gov These molecules can bind to DNA, particularly at AT-rich sequences, and inhibit the function of topoisomerase I, an enzyme critical for resolving DNA topological stress during replication and transcription. nih.gov In the context of anti-inflammatory action, related benzimidazole derivatives have been found to reduce the levels of key inflammatory mediators like Prostaglandin E2 (PGE2), indicating a mechanism involving the cyclooxygenase (COX) pathways. researchgate.net
Analysis of Cellular Pathway Modulation
The molecular interactions of benzimidazole-urea derivatives translate into the modulation of critical cellular pathways, underpinning their pharmacological effects.
A prominent outcome of tubulin inhibition by this class of compounds is the arrest of the cell cycle at the G2/M phase. researchgate.netnih.gov This disruption of the normal cell cycle progression prevents cancer cells from dividing and ultimately triggers programmed cell death (apoptosis). researchgate.net Studies on related benzimidazoles have also demonstrated the modulation of inflammatory signaling pathways. For instance, certain derivatives have been shown to significantly decrease the mRNA expression levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). researchgate.net This suggests an ability to interfere with the NF-κB signaling pathway, a central regulator of inflammation. The urea moiety itself is known for its ability to form stable hydrogen bonds with target proteins and receptors, which is a key factor in modulating these biological pathways. nih.gov
Diverse Investigated Pharmacological Activity Profiles (General Categories)
The hybrid structure of benzimidazole-urea has been a fertile ground for discovering compounds with a wide range of pharmacological activities. researchgate.netresearchgate.net The benzimidazole ring is a versatile scaffold, and the urea functional group contributes to potent biological interactions, leading to investigations across several therapeutic areas. nih.govijirt.org
| Pharmacological Activity | General Findings for Benzimidazole-Urea Derivatives | Key References |
| Antidiabetic | Inhibition of α-amylase and α-glucosidase, insulinotropic effects. | nih.govresearchgate.net |
| Anticancer | Inhibition of tubulin polymerization and protein kinases, antiproliferative against various cancer cell lines. | nih.govresearchgate.netresearchgate.netijirt.orgsciencescholar.us |
| Antiviral | Activity against various viruses, including potential inhibition of viral replication mechanisms. | nih.govresearchgate.netsciencescholar.us |
| Anti-inflammatory | Reduction of inflammatory mediators and paw edema in animal models. | nih.govresearchgate.netsciencescholar.us |
Antidiabetic Activity Investigations
Derivatives of benzimidazole and urea have been explored for their potential in managing diabetes. researchgate.net Research on novel benzimidazole-urea hybrids has shown promising results as inhibitors of α-amylase and α-glucosidase, enzymes that are crucial for the digestion of carbohydrates. nih.gov By inhibiting these enzymes, the compounds can help to lower post-prandial blood glucose levels. Furthermore, related quinoxaline (B1680401) isothiourea compounds have been shown to exhibit significant glucose-dependent insulinotropic activity in cell-based assays. nih.gov These findings suggest that compounds like this compound could be valuable candidates for further antidiabetic research. researchgate.netsciencescholar.us
| Compound Series | Investigated Target/Effect | Key Findings | Reference |
| Benzimidazole-urea analogs | α-amylase and α-glucosidase inhibition | Displayed significant inhibitory activity against both enzymes. | nih.gov |
| Quinoxalin-2-yl-isothioureas | Insulinotropic activity | Showed concentration and glucose-dependent insulin (B600854) secretion. | nih.gov |
Anticancer Activity Research
The anticancer potential of benzimidazole-urea derivatives is one of the most extensively studied areas. researchgate.netijirt.orgsciencescholar.us These compounds have demonstrated significant antiproliferative activity against a wide array of human tumor cell lines. nih.govresearchgate.net The mechanism of action is often linked to the inhibition of critical cellular components like tubulin and various protein kinases. nih.gov For example, hybrids of urea and benzimidazole have shown potent anticancer activity, with some derivatives already reaching the market, such as Glasdegib. researchgate.net The ability of these compounds to act as tubulin ligands, thereby inhibiting microtubule polymerization, is a key feature of their cytotoxic effects on cancer cells. nih.gov Research has also identified derivatives that target DNA by acting as minor groove-binding ligands and inhibiting enzymes like human topoisomerase I. nih.gov
| Compound/Derivative Class | Mechanism of Action | Cancer Cell Lines Tested | Reference |
| Benzimidazole-2-urea derivatives | β-tubulin inhibition, G2/M cell cycle arrest | NCI-H460, Colo205, K562, A431, HepG2, Hela, MDA-MB-435S | researchgate.net |
| 1H-benzo[d]imidazole derivatives | Human Topoisomerase I inhibition | Panel of 60 NCI human cancer cell lines | nih.gov |
| Heterocyclic urea derivatives | Inhibition of RTKs, raf kinases, PTKs | General anticancer screening | nih.gov |
Antiviral Activity Applications
The benzimidazole core is a component of several established antiviral drugs, and research continues into new derivatives. ijirt.org Studies on various urea derivatives have also demonstrated their potential as antiviral agents. nih.gov For instance, certain chlorosulfonylurea derivatives have shown activity against Herpes simplex virus (HSV-1) and coxsackievirus B3 (CVB3). nih.gov The mechanism for some related triazole derivatives has been linked to reducing the infectivity of viruses by affecting extracellular virions. While direct studies on the antiviral properties of this compound are not prominent, the known activities of its constituent scaffolds make it a compound of interest for antiviral screening. nih.govresearchgate.netsciencescholar.us
Anti-inflammatory Activity Investigations
Benzimidazole derivatives have been investigated for their anti-inflammatory properties. ijirt.org Studies on specific benzimidazole derivatives have demonstrated significant anti-inflammatory and immunomodulatory effects in both acute and chronic inflammation models. researchgate.net In animal studies, these compounds have been shown to reduce paw edema and decrease the progression of arthritis. researchgate.net The mechanism underlying these effects includes the downregulation of pro-inflammatory cytokines like TNF-α and IL-6, as well as the inflammatory mediator PGE2. researchgate.net Given these findings, the benzimidazole-urea structure is a promising template for the development of new anti-inflammatory agents. nih.govresearchgate.netsciencescholar.us
Urease Inhibition Studies
There is no specific data available in the scientific literature regarding the urease inhibition activity of this compound. While various benzimidazole derivatives have been evaluated as urease inhibitors, with some showing significant potency, no such investigation has been reported for this particular compound. For instance, studies on other substituted benzimidazole derivatives have identified compounds with potent urease inhibitory effects, sometimes exceeding that of the standard inhibitor, thiourea. These studies often explore how different substituents on the benzimidazole ring influence the interaction with the urease enzyme's active site.
Exploration of Other Relevant Biological Activities
No specific research detailing other biological activities, such as anticancer or antimicrobial effects, for this compound could be located. The broader class of benzimidazole derivatives is well-known for a wide range of pharmacological activities, including anticancer, antimicrobial, antiviral, and anthelmintic properties. acs.org These activities are highly dependent on the specific substitution pattern around the benzimidazole core. For instance, different derivatives have been synthesized and evaluated as topoisomerase inhibitors for cancer therapy or as agents against various microbial pathogens. acs.org However, in the absence of dedicated research, the specific biological profile of this compound remains uncharacterized.
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies
Methodologies for SAR Elucidation
The elucidation of Structure-Activity Relationships for benzimidazole (B57391) derivatives involves a variety of techniques aimed at identifying the key structural features responsible for their biological actions.
A cornerstone of SAR studies is the synthesis and biological evaluation of a series of analogs where specific parts of the parent molecule are systematically altered. For the benzimidazole-urea scaffold, modifications typically focus on three main regions: the benzimidazole ring system, the urea (B33335) linker, and the terminal substituent on the urea nitrogen.
Research on related benzimidazole derivatives has established that substitutions at the N1, C2, C5, and C6 positions of the benzimidazole core significantly influence biological activity. nih.govnih.gov
N1 Position: Alkylation or arylation at the N1 position can modulate lipophilicity and steric bulk, affecting how the molecule fits into a binding pocket. In a series of 1,2-disubstituted benzimidazoles, modifying the N1 substituent was a key strategy for optimization. whiterose.ac.uk
C2 Position: The 2-methyl group in the target compound is a critical site for modification. Replacing it with other alkyl groups, aryl groups, or hydrogen-bonding moieties can drastically alter activity. nih.govnih.gov For example, SAR studies on other benzimidazoles have shown that substituting the C2 position with various aroyl or heteroaroyl groups can yield potent inhibitors of specific enzymes. nih.gov
C5 Position: The urea group is located at the C5 position. Shifting this group to other positions, such as C6, or altering the electronic properties of the benzene (B151609) ring with other substituents (e.g., nitro, chloro, or methoxy (B1213986) groups), is a common strategy to probe the required electronics for target binding. nih.govnih.gov
Urea Moiety: The urea linker itself is vital. Replacing it with structurally similar groups like amides or sulfonamides has been shown to result in a loss of activity in some contexts, indicating the importance of the urea's specific hydrogen bonding capabilities. nih.gov Furthermore, modifying the terminal NH2 group with various alkyl or aryl isocyanates creates a diverse library of derivatives for SAR analysis. nih.govmdpi.com A study on quinoxaline (B1680401) urea analogs demonstrated that systematic changes to the terminal group were fundamental to modulating biological activity. nih.gov
The insights from these modifications help build a comprehensive picture of the pharmacophore, guiding the design of more potent and selective compounds. researchgate.net
When the three-dimensional structure of the biological target is unknown, ligand-based approaches are employed. These methods, such as pharmacophore modeling, rely on the structures of known active compounds to identify common chemical features essential for activity. For instance, a combined ligand- and structure-based virtual screening was used to identify benzimidazole derivatives targeting the 5-lipoxygenase-activating protein (FLAP). nih.govnih.gov
Conversely, when the target's structure is available, structure-based drug design becomes a powerful tool. Molecular docking, a key technique in this approach, simulates the binding of a ligand within the active site of a protein. nih.gov This allows for the rationalization of observed SAR data and the prediction of binding modes for novel analogs. Docking studies on benzimidazole-urea derivatives have helped to clarify the specific interactions, such as hydrogen bonds and hydrophobic contacts, that govern their binding to enzymes. nih.gov These computational studies can evaluate the possible binding modes of the most active compounds within the active site of a target protein. nih.gov
Computational Approaches in QSAR Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.netbiointerfaceresearch.com This computational technique is instrumental in modern drug discovery for predicting the activity of unsynthesized compounds, thereby saving time and resources. researchgate.netijpsr.com
The foundation of any QSAR model is the conversion of a chemical structure into a set of numerical values known as molecular descriptors. biointerfaceresearch.com These descriptors quantify various aspects of a molecule's physicochemical properties. For benzimidazole derivatives, a wide range of descriptors has been successfully applied in QSAR studies. nih.govresearchgate.net They are generally categorized as:
Topological Descriptors: These 2D descriptors describe the atomic connectivity and shape of the molecule. Examples include the Balaban topological index (J), Randic topological index (R), and Kier's shape indices (kα1, kα2, kα3). researchgate.net
Electronic Descriptors: These relate to the electron distribution in the molecule. Key examples are the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment (µ), and electronic energy. researchgate.net
Physicochemical Descriptors: These represent properties like lipophilicity (logP), molar refractivity, and polar surface area (PSA). ijpsr.comresearchgate.net
The selection of relevant descriptors is a critical step, often involving statistical methods to identify those that correlate most strongly with biological activity.
| Descriptor Type | Descriptor Name | Description | Reference |
|---|---|---|---|
| Topological | Balaban Topological Index (J) | Characterizes the branching of the molecular skeleton. | researchgate.net |
| Topological | Galvez Topological Charge Index (GGI4) | Relates to the charge distribution over the molecular graph. | ijpsr.com |
| Electronic | HOMO Energy | Energy of the highest occupied molecular orbital, related to electron-donating ability. | researchgate.net |
| Electronic | LUMO Energy | Energy of the lowest unoccupied molecular orbital, related to electron-accepting ability. | researchgate.net |
| Physicochemical | logP | The logarithm of the partition coefficient, a measure of lipophilicity. | researchgate.net |
| Physicochemical | Topological Polar Surface Area (TPSA) | The sum of surfaces of polar atoms in a molecule, related to permeability. | ijpsr.com |
| Constitutional | Number of Rings | The total count of rings in the structure. | researchgate.net |
| Constitutional | H-bond Acceptors | The number of hydrogen bond acceptors in the molecule. | ijpsr.com |
Once descriptors are selected, a mathematical model is constructed using statistical techniques like Multiple Linear Regression (MLR) or Partial Least Squares (PLS). nih.govijpsr.comnih.gov MLR generates a linear equation that relates the biological activity to the most significant descriptors. For instance, a QSAR study on antibacterial benzimidazoles yielded a model with a squared correlation coefficient (r²) of 0.6773. ijpsr.com
The development of a robust and predictive QSAR model requires rigorous validation. nih.govnih.govresearchgate.net This process ensures that the model is not a result of chance correlation and can accurately predict the activity of new compounds. Key validation steps include:
Internal Validation: Techniques like leave-one-out (LOO) cross-validation are used to test the model's internal stability and robustness. researchgate.net
External Validation: The model's true predictive power is assessed using an external test set of compounds that were not used in the model's development. nih.gov The predictive r² for an external validation of a benzimidazole analog set was found to be 0.7150. ijpsr.com
Statistical Metrics: Several statistical parameters are used to judge the quality of a QSAR model. A high squared correlation coefficient (R²) indicates a good fit of the data, while a high cross-validated R² (Q²) suggests good internal predictivity. nih.govmdpi.com A 2D-QSAR model for 131 benzimidazole derivatives reported a satisfactory R² of 0.904. researchgate.net
| Parameter | Description | Acceptable Value | Reference |
|---|---|---|---|
| R² (Coefficient of Determination) | Measures the goodness of fit of the model to the training data. | > 0.6 | researchgate.net |
| Q² (Cross-Validated R²) | Measures the internal predictive ability of the model. | > 0.5 | mdpi.com |
| R²_pred (Predictive R² for External Set) | Measures the model's ability to predict the activity of an external test set. | > 0.5 | ijpsr.com |
| RMSE (Root Mean Square Error) | Represents the standard deviation of the residuals (prediction errors). | Low value desired | mdpi.com |
Conformational Analysis and Intermolecular Interactions
Understanding the three-dimensional structure (conformation) of 1-(2-Methyl-1H-benzo[d]imidazol-5-yl)urea and how it interacts with biological targets is fundamental to explaining its activity. Computational methods are used to analyze the stable conformations of the molecule and the nature of its intermolecular bonds. researchgate.net
Docking studies of related benzimidazole-urea compounds have revealed key interactions that stabilize the ligand-receptor complex. nih.gov These include:
Hydrogen Bonding: The urea moiety and the N-H groups of the benzimidazole ring are potent hydrogen bond donors and acceptors. These interactions are often crucial for anchoring the molecule in the active site of an enzyme or receptor. nih.gov
π-π Stacking: The aromatic benzimidazole ring can engage in π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine) in the target protein, providing additional binding affinity. rsc.orgrsc.org
Hydrophobic Interactions: The methyl group at the C2 position and the benzene portion of the benzimidazole core can form favorable hydrophobic interactions with nonpolar pockets in the binding site.
Fragment-Based and R-Group Analysis for SAR Interpretation
Fragment-based analysis involves dissecting the molecule into its key structural components to understand their individual contributions to biological activity. The compound this compound can be deconstructed into three primary fragments: the 2-methyl-1H-benzo[d]imidazole core, the urea linker, and a terminal substituent group which is implicitly a hydrogen in the parent compound but is the primary site for R-group modifications in analog development.
2-Methyl-1H-benzo[d]imidazole Core: This bicyclic heterocyclic system is a common scaffold in medicinal chemistry, known to interact with various biological targets. The methyl group at the 2-position can influence the steric and electronic properties of the benzimidazole ring, potentially affecting binding affinity and selectivity. Modifications to this core, such as substitution on the benzene ring or alteration of the methyl group, are critical areas of SAR exploration.
Terminal R-Group: The terminal nitrogen of the urea can be substituted with various R-groups. The nature of these substituents (e.g., alkyl, aryl, heterocyclic) significantly impacts properties such as lipophilicity, solubility, and electronic distribution, thereby modulating the compound's pharmacokinetic and pharmacodynamic profiles.
Systematic R-group analysis on related benzimidazole-urea scaffolds has provided insights into the structural requirements for various biological activities, including anticancer and enzyme inhibitory effects. For instance, studies on analogous 1-(1-Methyl-1H-benzo[d]imidazol-2-yl)urea derivatives have explored the impact of substituting the terminal urea nitrogen with different phenyl groups.
Table 1: R-Group Analysis of Phenyl-Substituted 1-(1-Methyl-1H-benzo[d]imidazol-2-yl)urea Analogs This table would typically present a series of analogs where the R-group on the urea is varied and the corresponding biological activity (e.g., IC₅₀ values against a specific cancer cell line) is listed. The data would allow for the interpretation of how different substituents on the phenyl ring (e.g., electron-donating or electron-withdrawing groups at ortho, meta, or para positions) affect potency. However, specific biological activity data for a systematic series of this compound analogs is not readily available in the public domain.
| Compound ID | R-Group (Substitution on Phenyl Ring) | Biological Activity (e.g., IC₅₀ in µM) |
| Analog 1 | -H (Phenyl) | Data not available |
| Analog 2 | 2-Fluoro | Data not available |
| Analog 3 | 3-Chloro | Data not available |
| Analog 4 | 4-Methoxy | Data not available |
| Analog 5 | 3,4-Dimethyl | Data not available |
This table is illustrative. Specific, publicly available data for a homologous series of this compound is required for a complete SAR analysis.
In a hypothetical scenario based on general SAR principles for similar compounds, one might observe that:
Small, electron-withdrawing groups on the terminal phenyl ring could enhance activity by participating in specific interactions within a target's binding pocket.
Bulky substituents might decrease activity due to steric hindrance.
The position of the substituent (ortho, meta, para) would likely be critical, indicating a specific binding orientation.
A comprehensive fragment-based and R-group analysis for this compound would require the synthesis and biological evaluation of a focused library of analogs to generate the necessary data for meaningful SAR and QSAR model development. Such studies are essential for optimizing this scaffold into a potent and selective therapeutic agent.
Computational Chemistry and in Silico Drug Design for Benzimidazole Urea Derivatives
Application of Computational Chemistry in Early-Stage Drug Discovery
Computational chemistry serves as a cornerstone in modern medicinal chemistry, providing critical insights that guide the synthesis and evaluation of new drug candidates. In the context of benzimidazole-urea derivatives, these methods are employed to build predictive models, assess drug-like properties, and identify promising lead compounds from vast chemical libraries, thereby reducing the time and cost associated with traditional drug discovery pipelines. researchgate.netsciencescholar.us
Virtual Screening Techniques for Compound Libraries
Virtual screening (VS) is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. For benzimidazole (B57391) derivatives, both ligand-based and structure-based VS approaches have been successfully implemented.
In a ligand-based virtual screening (LBVS), the benzimidazole scaffold can be used as a query to search massive databases like ZINC15, which contains millions of commercially available compounds. nih.govmdpi.com This approach led to the identification of novel benzimidazole derivatives as potential inhibitors of triosephosphate isomerase from Trypanosoma cruzi and Leishmania mexicana, demonstrating the power of VS in discovering new antiparasitic agents. nih.govnih.gov Similarly, a combined ligand- and structure-based pharmacophore model was used to screen for and identify benzimidazole derivatives that act as potent inhibitors of 5-lipoxygenase-activating protein (FLAP), which is implicated in inflammatory diseases. researchgate.net These studies highlight how VS can efficiently filter enormous chemical spaces to pinpoint promising benzimidazole-based hits for further development.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a key in silico tool that predicts the preferred orientation of a ligand when bound to a target protein. ijpsr.com This method is instrumental in understanding the binding modes of benzimidazole-urea derivatives and rationalizing their biological activity. nih.govnih.gov Docking studies have been widely applied to this class of compounds to explore their interactions with various therapeutic targets.
For instance, in the pursuit of novel antidiabetic agents, a series of benzimidazole-urea derivatives were docked into the active sites of human pancreatic α-amylase (HPA) and human lysosomal acid-α-glucosidase (HLAG). nih.govresearchgate.net The simulations predicted favorable binding energies and identified key interactions, which correlated well with in vitro enzyme inhibition assays. nih.govresearchgate.net Similarly, docking studies have elucidated the binding mechanisms of benzimidazole derivatives as potent urease inhibitors and explored their interactions with bacterial targets like DNA gyrase and topoisomerase IV. nih.govelsevierpure.comnih.gov These simulations provide a detailed atomic-level view of how these compounds fit into the active site, guiding further structural modifications to improve potency.
Interactive Table: Molecular Docking of Benzimidazole-Urea Derivatives Against Antidiabetic Targets
| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |
| 1-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(4-methoxyphenyl)urea | Pancreatic α-Amylase (HPA) | -9.6 | ASP197, GLU233, ASP300 |
| 1-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-isopropylurea | Pancreatic α-Amylase (HPA) | -8.5 | ASP197, GLU233, ASP300 |
| Bis(1-(2-(1H-benzo[d]imidazol-2-yl)phenyl)urea) | Pancreatic α-Amylase (HPA) | -9.1 | HIS201, GLU233, ASP300 |
| 1-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(4-methoxyphenyl)urea | Lysosomal α-Glucosidase (HLAG) | -10.1 | ASP282, ASP404, ASP518 |
| 1-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-isopropylurea | Lysosomal α-Glucosidase (HLAG) | -9.3 | ASP282, TRP376, ASP404 |
| Bis(1-(2-(1H-benzo[d]imidazol-2-yl)phenyl)urea) | Lysosomal α-Glucosidase (HLAG) | -9.8 | ASP282, TRP481, ASP518 |
Data synthesized from research on novel hybrid benzimidazole urea (B33335) derivatives. The specific compounds listed are representative of the studied series. nih.gov
Molecular Dynamics Simulations for Dynamic Interaction Analysis
While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, modeling the movement of every atom in the system over time. This technique is crucial for assessing the stability of the predicted binding poses and understanding how the ligand and protein adapt to each other.
MD simulations have been used to study the behavior of 2-benzimidazolyl-urea in a dipalmitoylphosphatidylcholine (DPPC) lipid bilayer, mimicking a cell membrane. nih.gov These simulations were used to calculate the free energy profile for the compound's permeation across the membrane, providing insights into its bioavailability and potential mechanisms of cytotoxicity. nih.gov In other studies, MD simulations have been employed to confirm the stability of benzimidazole derivatives within the active site of their target proteins over time, validating the interactions predicted by docking. nih.govrsc.org This analysis of dynamic behavior is essential for a comprehensive understanding of a compound's mechanism of action at a molecular level.
Structure-Based Drug Design (SBDD) Methodologies
Structure-Based Drug Design (SBDD) is a powerful paradigm that utilizes the three-dimensional structural information of a biological target to guide the design of new drugs. gardp.org This approach is particularly effective for optimizing lead compounds, such as benzimidazole-urea derivatives, by iteratively refining their chemical structure to enhance binding affinity and selectivity. nih.govmdpi.com
Analysis of Protein-Ligand Binding Interactions
A detailed analysis of protein-ligand interactions is the cornerstone of SBDD. By understanding the specific molecular forces that govern the binding of a benzimidazole-urea compound to its target, chemists can make rational design choices. Computational tools are used to visualize and quantify these interactions, which typically include hydrogen bonds, hydrophobic interactions, ionic bonds, and van der Waals forces. ukm.my
For example, in the design of benzimidazole-urea inhibitors for α-amylase, docking analysis revealed crucial interactions with key catalytic residues like ASP197, GLU233, and ASP300. nih.gov It was observed that the urea linker and the benzimidazole core frequently participate in hydrogen bonding, while substituted phenyl rings engage in π-π and π-alkyl hydrophobic interactions with residues such as TYR151 and TRP59. nih.gov This detailed interaction profile provides a blueprint for designing next-generation inhibitors with improved potency by modifying substituents to better complement the target's binding pocket. researchgate.net
De Novo Drug Design Approaches for Novel Chemical Entities
De novo drug design involves the creation of novel molecular structures from scratch, often using computational algorithms that "grow" a molecule within the constraints of a target's binding site. gardp.org While many efforts in the benzimidazole-urea space involve the modification of an existing scaffold, the principles of de novo design are relevant for creating entirely new chemical entities.
The design of novel hybrid molecules, where the benzimidazole and urea motifs are combined to create a new compound, is an example of this innovative approach. nih.govrsc.org Insights gained from SBDD and the analysis of protein-ligand interactions can inform de novo design strategies. By understanding the key pharmacophoric features required for binding—such as the spatial arrangement of hydrogen bond donors/acceptors and hydrophobic groups—computational programs can piece together fragments to generate novel benzimidazole-urea structures predicted to have high affinity for a specific target. This approach holds the potential to discover unprecedented chemical scaffolds that can overcome challenges like drug resistance. mdpi.com
Ligand-Based Drug Design (LBDD) Methodologies
Ligand-based drug design (LBDD) approaches are instrumental in medicinal chemistry when the three-dimensional structure of the biological target is unknown. These methods rely on the principle that molecules with similar structures are likely to exhibit similar biological activities. By analyzing a set of known active ligands, computational models can be developed to identify the key chemical features responsible for their activity, which can then be used to design or identify new, more potent compounds.
Pharmacophore Modeling and Ligand Feature Mapping
Pharmacophore modeling is a cornerstone of LBDD, focusing on the identification of a common three-dimensional arrangement of essential molecular features that a series of active compounds share. dovepress.com A pharmacophore model for a series of benzimidazole-urea derivatives, including 1-(2-Methyl-1H-benzo[d]imidazol-5-yl)urea, would typically be developed by aligning the structures of known active molecules and identifying common chemical features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. nih.govresearchgate.net
For instance, a pharmacophore model for benzimidazole-based agonists of the Farnesoid X receptor (FXR) was successfully developed, highlighting the importance of hydrophobic features and aromatic rings for activity. nih.gov In the case of this compound, the key pharmacophoric features would likely include:
Hydrogen Bond Donors: The urea moiety (-NH-CO-NH-) and the N-H of the benzimidazole ring.
Hydrogen Bond Acceptor: The carbonyl oxygen of the urea group.
Aromatic Ring: The bicyclic benzimidazole core.
Hydrophobic Group: The methyl group at the 2-position of the benzimidazole ring.
These features are mapped in three-dimensional space to create a pharmacophore model that can be used as a query for virtual screening of compound libraries to identify new molecules with the potential for similar biological activity. dovepress.com
Molecular Similarity and Diversity Analysis
Molecular similarity and diversity analysis are computational techniques used to compare and contrast molecules in a dataset. In the context of drug design, similarity searching is often used to identify compounds with similar properties to a known active molecule, such as this compound. This is based on the similar property principle, which states that structurally similar molecules are likely to have similar biological activities.
Various molecular descriptors and fingerprints are used to quantify the similarity between molecules. These can range from simple 2D structural fingerprints to more complex 3D shape-based methods. For a series of benzimidazole-urea derivatives, a similarity analysis would help in identifying which compounds are most like a lead structure and therefore most likely to share its biological activity.
Conversely, diversity analysis is employed to ensure that a library of compounds covers a broad range of chemical space. When designing a series of benzimidazole-urea derivatives for screening, diversity analysis helps in selecting a subset of compounds that are structurally distinct from one another, thereby maximizing the chances of discovering novel structure-activity relationships.
In Silico Prediction of Pharmacokinetic and Pharmacodynamic Properties
In silico methods for predicting the pharmacokinetic (what the body does to a drug) and pharmacodynamic (what a drug does to the body) properties of drug candidates are crucial for early-stage drug discovery. These computational tools allow for the rapid assessment of a compound's potential to be absorbed, distributed, metabolized, and excreted (ADME), as well as its potential for toxicity.
Methodologies for In Silico ADME Prediction
A variety of computational models and software tools are available for the prediction of ADME properties. For benzimidazole-urea derivatives like this compound, these tools can provide valuable insights into their drug-like properties. researchgate.netsciencescholar.us Commonly used tools include the Osiris Property Explorer and various online servers like the PreADMET server. researchgate.netsciencescholar.usneliti.com
Key ADME parameters that can be predicted in silico include:
Lipinski's Rule of Five: This rule assesses the oral bioavailability of a compound based on its molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. researchgate.netsciencescholar.us Benzimidazole-urea derivatives are often designed to comply with these rules to ensure they are orally active. neliti.com
Aqueous Solubility: The solubility of a compound in water is a critical factor for its absorption.
Blood-Brain Barrier (BBB) Permeability: This predicts whether a compound can cross the BBB, which is important for drugs targeting the central nervous system.
Cytochrome P450 (CYP) Inhibition: Predicting the potential of a compound to inhibit major CYP enzymes is important for avoiding drug-drug interactions.
Plasma Protein Binding: The extent to which a compound binds to plasma proteins can affect its distribution and availability to reach its target.
Studies on various benzimidazole derivatives have shown that in silico ADME predictions can effectively guide the selection of candidates with favorable pharmacokinetic profiles. nih.govmdpi.com
Predictive Toxicology Methodologies
Predictive toxicology aims to identify potential toxic liabilities of a compound early in the drug discovery process. Various in silico methods are used to predict different types of toxicity. For benzimidazole compounds, the relationship between their electronic structure and acute toxicity has been studied, indicating that toxicity can be predicted from molecular structure. nih.gov
Commonly used predictive toxicology methodologies include:
Quantitative Structure-Activity Relationship (QSAR) Models: These models correlate the structural or physicochemical properties of compounds with their toxicological effects.
Expert Systems: These are knowledge-based systems that use a set of rules derived from known toxicological data to predict the toxicity of new compounds.
Genotoxicity Prediction: Models are available to predict the potential of a compound to cause genetic mutations.
Carcinogenicity Prediction: These models assess the likelihood of a compound causing cancer.
Hepatotoxicity and Cardiotoxicity Prediction: Specific models are used to predict liver and heart toxicity, respectively.
For benzimidazole-urea derivatives, tools like the Osiris Property Explorer can be used to predict toxicity risks such as mutagenicity, tumorigenicity, and irritancy. researchgate.netsciencescholar.usneliti.com
Preclinical Development Strategies and Optimization
Lead Compound Identification and Optimization Strategies
The progression from a "hit"—a compound showing activity in an initial screen—to a "lead" involves iterative cycles of chemical synthesis and biological evaluation. For a compound like 1-(2-Methyl-1H-benzo[d]imidazol-5-yl)urea, this process typically begins with the core benzimidazole-urea scaffold.
Synthetic Library Development: A common methodology is the creation of a focused library of analogues. researchgate.netmdpi.com Chemists synthesize a variety of related compounds by introducing different substituents at various positions on the benzimidazole (B57391) ring and the urea (B33335) moiety. nih.gov For instance, modifications could include altering the methyl group at the 2-position of the benzimidazole ring, substituting the hydrogen on the imidazole (B134444) nitrogen, or adding various functional groups to the phenyl ring of the urea component. nih.govnih.govrrpharmacology.ru The synthesis of such derivatives can be achieved through established chemical reactions, such as the condensation of o-phenylenediamines with aldehydes or the reaction of aminobenzimidazoles with isocyanates. nih.govnih.gov
Structure-Activity Relationship (SAR) Studies: Once a library of derivatives is synthesized, each compound is tested in biological assays to determine its activity. The goal is to establish a Structure-Activity Relationship (SAR), which correlates changes in chemical structure with changes in biological effect. nih.gov For example, studies on other benzimidazole-urea derivatives have shown that adding electron-withdrawing or electron-donating groups to the phenyl ring can significantly impact potency and selectivity. researchgate.net This systematic approach helps researchers understand which parts of the molecule are crucial for its activity and which can be modified to improve other properties. researchgate.net The insights from SAR studies guide the design of the next generation of compounds, progressively refining the molecule toward a lead candidate. nih.govnih.gov
Table 1: Illustrative SAR Data for a Hypothetical Benzimidazole Urea Series
| Compound | R1 (Benzimidazole C2) | R2 (Urea Phenyl) | Biological Activity (IC50, µM) |
|---|---|---|---|
| Hit-1 | -CH3 | -H | 10.5 |
| Analogue-1A | -CF3 | -H | 5.2 |
| Analogue-1B | -CH3 | 4-Cl | 2.1 |
| Analogue-1C | -CH3 | 4-OCH3 | 8.9 |
This table presents hypothetical data to illustrate how SAR is evaluated. IC50 is the half-maximal inhibitory concentration.
A potent compound is not necessarily a good drug. It must also possess a balanced profile of other properties, including absorption, distribution, metabolism, and excretion (ADME). Multi-Property Optimization (MPO) or Multi-Parameter Optimization (MPO) is a strategy used to simultaneously refine these often-conflicting characteristics. nih.govnih.govyoutube.com
The MPO approach involves creating a scoring profile where multiple parameters are considered together. youtube.com For a benzimidazole urea derivative, key properties to optimize include:
Potency: High affinity for the intended biological target.
Selectivity: Minimal activity against other targets to avoid off-target effects.
Solubility: Adequate solubility is crucial for absorption.
Metabolic Stability: Resistance to being broken down too quickly by enzymes in the liver. nih.gov
Permeability: The ability to cross biological membranes, such as the intestinal wall.
Medicinal chemists use the data from various in vitro assays to guide structural modifications. For example, if a compound is highly potent but has poor metabolic stability, chemists might add a fluorine atom at a metabolically vulnerable site to block its breakdown. nih.gov If solubility is an issue, polar groups might be introduced. This iterative process of design, synthesis, and testing aims to identify a single compound with the best possible balance of all desired attributes. nih.gov
In Vitro and In Vivo Pharmacokinetic (PK) Study Methodologies
Pharmacokinetics (PK) describes how the body affects a drug, encompassing absorption, distribution, metabolism, and excretion (the ADME profile). Understanding the PK of a compound like this compound is critical for its preclinical development.
Absorption: These studies investigate how well the compound is absorbed into the bloodstream, typically after oral administration. youtube.com
In Vitro Designs: A standard method is the Caco-2 permeability assay. Caco-2 cells are human colon adenocarcinoma cells that, when grown on a semi-permeable membrane, form a monolayer that mimics the intestinal barrier. The rate at which the compound crosses this monolayer provides an estimate of its intestinal absorption. Another common assay is the Parallel Artificial Membrane Permeability Assay (PAMPA), which assesses passive diffusion.
In Vivo Designs: In vivo absorption is typically studied in animal models such as rats or mice. youtube.com The compound is administered (e.g., orally), and blood samples are collected at various time points. The concentration of the compound in the plasma is measured to determine key parameters like the maximum concentration (Cmax) and the time to reach it (Tmax).
Distribution: These studies determine where the compound goes in the body after it has been absorbed.
In Vitro Designs: Plasma protein binding is a key in vitro distribution parameter. The extent to which a compound binds to plasma proteins like albumin affects its availability to reach its target site. This is often measured using methods like equilibrium dialysis or ultrafiltration.
In Vivo Designs: In animal models, after the compound is administered, various tissues (e.g., liver, kidney, brain, lung) are collected at different times. youtube.com The concentration of the compound in these tissues is measured to understand its distribution pattern. This is particularly important for determining if the drug reaches its intended site of action in sufficient concentrations.
Metabolism studies identify how the body chemically modifies the compound, which can affect its activity and clearance. Benzimidazole derivatives are often metabolized in the liver. nih.gov
In Vitro Designs: The most common in vitro systems are liver microsomes and hepatocytes (liver cells). nih.gov These contain the key drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) family. Incubating the compound with microsomes or hepatocytes and analyzing the resulting mixture helps to identify the major metabolites and the metabolic pathways. Recombinant CYP enzymes can be used to pinpoint which specific enzyme is responsible for the metabolism, which is crucial for predicting potential drug-drug interactions. nih.govnih.gov
In Vivo Designs: In animal studies, after administering the compound, blood, urine, and feces are collected. nih.gov These samples are analyzed using techniques like mass spectrometry to identify and quantify the metabolites formed in the whole organism.
Table 2: Common In Vitro ADME Assays for Preclinical Profiling
| ADME Property | Common In Vitro Assay | Purpose |
|---|---|---|
| Absorption | Caco-2 Permeability | Predicts intestinal absorption. |
| Distribution | Plasma Protein Binding | Determines the fraction of compound free to interact with targets. |
| Metabolism | Liver Microsomal Stability | Assesses metabolic clearance rate by liver enzymes. nih.gov |
| Metabolism | CYP450 Inhibition | Identifies potential for drug-drug interactions. nih.gov |
Excretion studies are designed to determine how the compound and its metabolites are removed from the body.
In Vivo Designs: The primary method for studying excretion is the mass balance study, conducted in animal models. A radiolabeled version of the compound is often used to facilitate tracking. After administration, the animals are housed in metabolic cages that allow for the separate collection of urine and feces over a period of time. youtube.com The total radioactivity in the collected urine and feces is measured to determine the primary route of excretion (renal or fecal) and the rate at which the compound is eliminated from the body. youtube.com
Pharmacodynamic (PD) Evaluation in Preclinical Models
Pharmacodynamic studies are essential to understand how a drug affects the body. This involves assessing the drug's mechanism of action and the relationship between its concentration and the observed effect.
A fundamental aspect of pharmacodynamic evaluation is the characterization of the dose-response relationship, which quantifies the link between the administered dose of a compound and the magnitude of its biological effect. This is often determined through in vitro and in vivo models. For instance, in the preclinical assessment of benzimidazole-urea derivatives, dose-dependent effects are meticulously measured.
One such derivative, AT9283, which is a pyrazole-benzimidazole derivative, was investigated for its effect on mast cell-mediated allergic responses. In vitro studies using rat basophilic leukemia (RBL-2H3) cells demonstrated a clear dose-dependent inhibition of degranulation and the secretion of pro-inflammatory cytokines. The half-maximal inhibitory concentrations (IC₅₀) were determined to quantify the potency of the compound.
| Biological Process | Cell Line | IC₅₀ Value |
| Antigen-IgE induced degranulation | RBL-2H3 | ~0.58 µM |
| IL-4 secretion | RBL-2H3 | ~0.09 µM |
| TNF-α secretion | RBL-2H3 | ~0.19 µM |
| Data derived from a study on the benzimidazole derivative AT9283. nih.gov |
This type of data is crucial for selecting appropriate dose levels for further in vivo efficacy and safety studies.
Following in vitro characterization, the efficacy of a compound is evaluated in animal models that mimic human diseases. The choice of model is critical and depends on the intended therapeutic application of the compound. Benzimidazole derivatives have been explored for a range of activities, including antibacterial, anticancer, and anti-inflammatory effects. acs.orgnih.govnih.gov
For example, a study on antibacterial benzimidazole ureas identified a preclinical candidate, compound 34, which demonstrated efficacy in rodent models of bacterial infection. acs.org Similarly, the anti-inflammatory potential of a novel series of benzimidazole derivatives was confirmed in guinea pig models of fever, inflammation, and inflammatory pain. nih.gov
In the context of allergic diseases, the benzimidazole derivative AT9283 was tested in a mouse model of passive cutaneous anaphylaxis (PCA), which is an IgE-mediated acute allergic reaction. The study found that oral administration of AT9283 dose-dependently inhibited the PCA reaction, with a median effective dose (ED₅₀) of approximately 34 mg/kg. nih.gov This in vivo efficacy data provides strong evidence for the compound's potential therapeutic utility.
Another example is the evaluation of 5-R-1H-benzo[d]imidazole-2-thiol derivatives for their ophthalmic hypotensive activity in rats. One compound, in particular, was shown to reduce intraocular pressure in both normotensive rats and a dexamethasone-induced model of ophthalmic hypertension. rrpharmacology.ru
| Animal Model | Therapeutic Area | Key Finding |
| Rodent model of bacterial infection | Antibacterial | Compound 34 showed efficacy. acs.org |
| Guinea pig models of fever, inflammation, and pain | Anti-inflammatory | AGU654 significantly alleviated symptoms. nih.gov |
| Mouse passive cutaneous anaphylaxis (PCA) model | Allergic Response | AT9283 inhibited the reaction with an ED₅₀ of ~34 mg/kg. nih.gov |
| Rat model of ophthalmic hypertension | Glaucoma | A derivative reduced intraocular pressure. rrpharmacology.ru |
| This table summarizes efficacy findings for various benzimidazole derivatives in relevant preclinical models. |
Safety Pharmacology Study Designs in Preclinical Contexts
Safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions. These studies are a regulatory requirement and are crucial for identifying potential adverse effects before a compound is administered to humans.
The core battery of safety pharmacology studies typically assesses the effects on the central nervous, cardiovascular, and respiratory systems. For a compound like this compound, the study designs would follow established guidelines.
Concerns specific to the chemical class are also investigated. For instance, some first-generation antibacterial benzimidazole ureas were found to covalently label liver proteins in preclinical studies, suggesting a potential for reactive metabolite formation. acs.org This led to the design of second-generation compounds, such as aminobenzimidazole urea 34, which were specifically engineered to shift metabolism away from the urea moiety and were subsequently shown not to label liver proteins in vivo. acs.org This highlights a targeted safety optimization strategy within a chemical series.
Local tolerance is also a key consideration, especially for locally administered drugs. For instance, the ophthalmic hypotensive 5-R-1H-benzo[d]imidazole-2-thiol derivatives were subjected to a conjunctival test in guinea pigs to ensure they did not have a local irritant effect. rrpharmacology.ru Furthermore, in the development of an antibody-drug conjugate (ADC) featuring a benzimidazole-derived payload, the final construct was reported to be well-tolerated in mice at efficacious doses, with only transient body weight loss observed. acs.org
In silico tools are also increasingly used in early safety assessment. For a series of benzimidazole-urea derivatives with potential anticancer activity, the Osiris property explorer and Pre ADMET server were used to predict drug-relevant properties and potential toxicity, including cytochrome P450 inhibition. researchgate.netsciencescholar.us
| Safety Assessment | Model/System | Finding/Purpose |
| Reactive metabolite formation | In vitro and in vivo preclinical studies | Identified potential for liver protein labeling with a first-generation compound; a second-generation compound was designed to mitigate this risk. acs.org |
| Local irritancy | Conjunctival test in guinea pigs | A 5-R-1H-benzo[d]imidazole-2-thiol derivative was found to have no local irritant effect. rrpharmacology.ru |
| General tolerability | In vivo mouse model | An antibody-drug conjugate with a benzimidazole-derived payload was well-tolerated. acs.org |
| In silico toxicity prediction | Osiris property explorer, Pre ADMET server | Predicted drug-like properties and potential toxicities for a series of benzimidazole-urea derivatives. researchgate.netsciencescholar.us |
| This table outlines various safety pharmacology and toxicology assessments for benzimidazole derivatives. |
Future Perspectives and Emerging Research Directions
Advancements in Synthetic Methodologies for Novel Benzimidazole-Urea Scaffolds
The synthesis of benzimidazole (B57391) derivatives is constantly evolving, with a strong emphasis on developing more efficient, cost-effective, and environmentally friendly methods. Traditional synthetic routes often require harsh reaction conditions and long reaction times, leading to high costs and environmental concerns. acs.org To address these limitations, researchers are exploring a variety of innovative approaches.
Green chemistry principles are increasingly being integrated into the synthesis of benzimidazole scaffolds. nih.gov This includes the use of eco-friendly solvents like deep eutectic solvents (DES), such as choline (B1196258) chloride/urea (B33335), which can also act as a catalyst, and water-based reactions. researchgate.net Microwave-assisted synthesis has emerged as a powerful technique to accelerate reaction rates, improve yields, and reduce energy consumption. tandfonline.com The use of heterogeneous catalysts, such as zinc-based boron nitride and various nanoparticles, is also gaining traction as they can be easily recovered and reused, contributing to more sustainable processes. tandfonline.com
Furthermore, combinatorial chemistry and liquid-phase synthesis are being employed to create diverse libraries of benzimidazole derivatives for high-throughput screening. nih.govnih.gov These techniques allow for the rapid generation of a multitude of structurally varied compounds, significantly speeding up the initial stages of drug discovery. nih.govnih.gov The development of one-pot synthesis protocols, where multiple reaction steps are carried out in a single reaction vessel, further streamlines the synthetic process, making it more efficient and economical. sciencescholar.us
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, and the design of benzimidazole-urea derivatives is no exception. These computational tools offer powerful ways to predict the biological activity of novel compounds, optimize their properties, and accelerate the design-make-test-analyze cycle. impactfactor.org
In silico methods such as molecular docking are routinely used to predict the binding affinity and interaction of benzimidazole-urea compounds with their biological targets. tandfonline.comnih.govnih.govtandfonline.com This allows researchers to prioritize the synthesis of compounds that are most likely to be active. Quantitative Structure-Activity Relationship (QSAR) studies are another key computational tool, establishing mathematical relationships between the chemical structure of a compound and its biological activity. biointerfaceresearch.comnih.govijpsr.com These models can then be used to predict the activity of new, unsynthesized derivatives, guiding the design of more potent molecules. biointerfaceresearch.comnih.govijpsr.com
AI and ML algorithms are also being used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of compounds, which is crucial for their development as drugs. researchgate.netneliti.com By identifying potential liabilities such as toxicity or poor oral bioavailability early in the discovery process, these computational tools help to reduce the attrition rate of drug candidates in later stages of development. researchgate.netneliti.com
Exploration of Underexplored Biological Targets for Benzimidazole-Urea Derivatives
While the benzimidazole-urea scaffold has been extensively studied for its anticancer and antimicrobial activities, there is a growing interest in exploring its potential against a wider range of biological targets. This exploration is driven by the structural versatility of the benzimidazole nucleus, which allows for its modification to interact with various enzymes and receptors. nih.gov
Recent studies have shown that benzimidazole derivatives can be effective inhibitors of enzymes such as urease, which is implicated in infections by Helicobacter pylori. nih.gov Other emerging targets include α-amylase and α-glucosidase, which are relevant for the treatment of diabetes. nih.gov The potential of benzimidazole-4,7-diones as bioreductive agents that are specifically activated in the hypoxic environment of tumors is also being investigated. nih.gov
Furthermore, researchers are looking into the activity of these compounds against various viral targets, including hepatitis B and C viruses, and their potential as anti-inflammatory agents by targeting cyclooxygenase (COX) and other inflammation-related pathways. nih.govnih.gov The ability to repurpose existing benzimidazole-based drugs for new therapeutic indications is also a promising area of research. nih.gov
Development of Multi-Targeting Agents and Polypharmacology Approaches
The concept of "one drug, one target" is increasingly being challenged by the understanding that complex diseases often involve multiple biological pathways. This has led to the rise of polypharmacology, which aims to develop single drugs that can modulate multiple targets simultaneously. The benzimidazole-urea scaffold is well-suited for the design of such multi-targeting agents due to its ability to be functionalized with different pharmacophores. nih.gov
A notable example is the development of dual-targeting inhibitors of bacterial DNA gyrase and topoisomerase IV, which have shown potent antibacterial activity against a broad spectrum of pathogens. nih.govacs.org This dual-action mechanism can also help to overcome the development of bacterial resistance. nih.govacs.org In the field of oncology, benzimidazole-triazole hybrids have been designed as multi-target inhibitors of EGFR, VEGFR-2, and Topoisomerase II, demonstrating a multi-pronged attack on cancer cells. nih.gov
The in silico prediction of multiple potential targets for benzimidazole derivatives is a key strategy in this area. nih.gov By identifying previously unknown cancer-relevant molecular targets, researchers can design compounds with valuable polypharmacological profiles that may offer enhanced efficacy and a lower likelihood of resistance development. nih.gov
Addressing Challenges in Early-Stage Compound Discovery and Annotation
Despite the promise of benzimidazole-urea derivatives, there are several challenges in the early stages of their discovery and development that need to be addressed. One of the major hurdles is the emergence of drug resistance, particularly in the context of antimicrobial and anticancer therapies. nih.gov The development of multi-targeting agents, as discussed above, is one strategy to combat this.
Metabolic instability and the formation of reactive metabolites are other significant challenges that can lead to toxicity and hinder the clinical development of a compound. acs.orgnih.gov Strategies such as introducing metabolic "soft spots" to shift metabolism away from potentially problematic moieties are being employed to design second-generation compounds with improved safety profiles. acs.orgnih.gov
The rapid generation of large compound libraries through combinatorial synthesis and high-throughput screening presents its own set of challenges. impactfactor.orgacs.org There is a need for efficient methods to annotate these libraries, accurately characterize the biological activity of each compound, and manage the vast amounts of data generated. nih.govimpactfactor.org The integration of advanced computational tools and AI is crucial for navigating this complexity and ensuring that the most promising lead compounds are identified and prioritized for further development. impactfactor.org
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(2-Methyl-1H-benzo[d]imidazol-5-yl)urea, and how can reaction yields be improved?
- Methodological Answer : Synthesis typically involves cyclization or urea coupling reactions. For imidazole derivatives, phosphorous oxychloride (POCl₃) is often used to activate carbonyl groups for nucleophilic substitution . To optimize yields, employ factorial design experiments (e.g., varying temperature, solvent polarity, and stoichiometry). Statistical methods like response surface methodology can identify critical parameters . Monitor intermediates via thin-layer chromatography (TLC) and confirm purity via HPLC .
Q. Which spectroscopic techniques are essential for confirming the structural identity of this compound?
- Methodological Answer : Use FT-IR to identify key functional groups:
- C=O stretch (~1706 cm⁻¹ for urea carbonyl) .
- C=N stretch (~1641 cm⁻¹ for imidazole rings) .
- NH stretches (~3435 cm⁻¹ for urea NH₂) .
¹H/¹³C NMR can resolve aromatic protons (δ 6.5–8.5 ppm for benzimidazole) and methyl groups (δ 2.3–2.6 ppm) . Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can computational chemistry resolve contradictions in experimental vs. theoretical spectral data for derivatives of this compound?
- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to simulate IR/NMR spectra and compare with experimental data. Discrepancies in C=O or NH vibrational frequencies may indicate solvent effects or hydrogen bonding . Cross-validate with X-ray crystallography (if crystals are obtainable) to confirm bond lengths and angles . For ambiguous cases, use 2D NMR (COSY, HSQC) to assign proton-carbon correlations .
Q. What strategies are effective for optimizing regioselectivity in benzimidazole-urea derivatives during functionalization?
- Methodological Answer : Regioselectivity in electrophilic substitution (e.g., nitration, halogenation) depends on electron-donating/withdrawing groups. Use Hammett plots to predict substituent effects on the benzimidazole ring. For example, methyl groups at the 2-position (as in this compound) direct electrophiles to the 5- or 6-positions due to steric and electronic factors. Monitor reaction progress via LC-MS and isolate isomers using preparative HPLC .
Q. How can reaction pathways for novel derivatives be predicted using quantum chemical calculations?
- Methodological Answer : Employ reaction path search algorithms (e.g., artificial force-induced reaction method) to model intermediates and transition states. Calculate activation energies (ΔG‡) to identify kinetically favored pathways . Pair computational results with microkinetic modeling to predict dominant products under specific conditions (e.g., high temperature vs. catalytic). Validate with small-scale experiments using flow chemistry for rapid screening .
Data Analysis and Experimental Design
Q. How should researchers address conflicting solubility data for this compound in polar vs. nonpolar solvents?
- Methodological Answer : Solubility discrepancies may arise from polymorphism or aggregation. Use dynamic light scattering (DLS) to detect nanoaggregates in solution. Test solubility in mixed solvents (e.g., DMSO-water gradients) and analyze via van’t Hoff plots to determine thermodynamic parameters (ΔH, ΔS). For polymorph identification, use powder XRD or DSC .
Q. What experimental design principles minimize variability in biological activity assays for urea-benzimidazole analogs?
- Methodological Answer : Implement blocked factorial designs to control batch-to-batch variability in compound synthesis. Use positive/negative controls (e.g., known kinase inhibitors for enzyme assays) to normalize activity data. Apply ANOVA to distinguish signal from noise and identify statistically significant trends . For cell-based assays, standardize cell passage numbers and culture conditions .
Mechanistic Studies
Q. What mechanistic insights can be gained from studying the hydrolysis stability of the urea moiety in this compound?
- Methodological Answer : Perform pH-rate profiling (pH 1–13) to assess urea hydrolysis kinetics. Use LC-MS to detect degradation products (e.g., CO₂ and amines). Compare with DFT-calculated transition states to determine if hydrolysis proceeds via acid- or base-catalyzed mechanisms . Stabilize the urea group by introducing electron-withdrawing substituents or steric hindrance near the carbonyl .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
